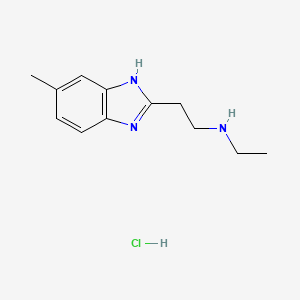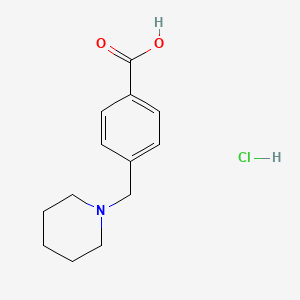![molecular formula C16H16N2O3 B1386846 Ácido 2-(ciclopropilcarbonil)-2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol-8-carboxílico CAS No. 1171102-37-6](/img/structure/B1386846.png)
Ácido 2-(ciclopropilcarbonil)-2,3,4,5-tetrahidro-1H-pirido[4,3-b]indol-8-carboxílico
Descripción general
Descripción
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del ácido indol-2-carboxílico han demostrado inhibir la transferencia de hebras de la integrasa del VIH-1. El núcleo de indol y el grupo carboxilo pueden quelar dos iones Mg2+ dentro del sitio activo de la integrasa, lo cual es crucial para su actividad antiviral .
Tratamiento del cáncer
Los derivados del indol se están explorando por su potencial en el tratamiento de varios tipos de cáncer. Su capacidad para interactuar con las células cancerosas y alterar su proliferación los convierte en candidatos prometedores para el desarrollo de fármacos .
Inhibición microbiana
Algunos derivados del indol exhiben propiedades que los hacen adecuados para combatir infecciones microbianas. Sus características estructurales les permiten interferir con el crecimiento y la supervivencia microbiana .
Tratamiento de trastornos
Las diversas actividades biológicas de los derivados del indol también se extienden al tratamiento de diferentes trastornos en el cuerpo humano. Sus propiedades farmacológicas se están estudiando en varios contextos terapéuticos .
Análisis del modo de unión
Las modificaciones estructurales en los derivados del indol pueden mejorar sus interacciones de unión con las moléculas diana. Por ejemplo, los anillos de benceno halogenados introducidos en ciertas posiciones pueden mejorar las interacciones de apilamiento π–π con el ADN viral .
Evaluación biológica
Los andamiajes de ácido indol-2-carboxílico se someten a una extensa evaluación biológica para determinar su eficacia y perfiles de seguridad. Esto incluye estudiar sus interacciones con los objetivos biológicos y evaluar cualquier efecto secundario potencial .
Síntesis química
La síntesis de derivados del indol implica optimizar varias posiciones en el compuesto para mejorar su actividad biológica y propiedades farmacocinéticas. Esta investigación es vital para desarrollar nuevos fármacos basados en el andamiaje de indol .
Design, synthesis and biological evaluation of indole-2-carboxylic acid… Design, synthesis and biological evaluation of indole-2-carboxylic acid… The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1… Synthesis of indole derivatives as prevalent moieties present in…
Análisis Bioquímico
Biochemical Properties
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit HIV-1 integrase, an enzyme critical for viral replication . The indole nucleus of the compound chelates with two Mg²⁺ ions within the active site of integrase, thereby inhibiting the strand transfer step of viral DNA integration . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, through π-π stacking interactions and hydrogen bonding .
Cellular Effects
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, including breast adenocarcinoma (MCF-7) and normal kidney (VERO) cells . The compound’s ability to inhibit key enzymes and receptors involved in cell proliferation and survival pathways contributes to its anticancer properties . Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes and influencing metabolite levels .
Molecular Mechanism
The molecular mechanism of action of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, π-π stacking, and metal chelation . For instance, its interaction with HIV-1 integrase involves chelation with Mg²⁺ ions and π-π stacking with viral DNA . Additionally, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy and stability . The compound’s stability in vitro and in vivo is crucial for its sustained biological activity. Long-term studies have indicated that the compound may exhibit consistent effects on cellular function, although its stability and degradation products need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal issues and high blood pressure . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to undergo biotransformation through pathways involving cytochrome P450 enzymes and other metabolic enzymes . These pathways can lead to the formation of metabolites that may retain or alter the compound’s biological activity . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific tissues or cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enhance its interaction with nuclear receptors or DNA . Additionally, the compound’s activity may be influenced by its localization within subcellular structures, such as mitochondria or lysosomes .
Propiedades
IUPAC Name |
2-(cyclopropanecarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(9-1-2-9)18-6-5-14-12(8-18)11-7-10(16(20)21)3-4-13(11)17-14/h3-4,7,9,17H,1-2,5-6,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPNQDHMJLNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


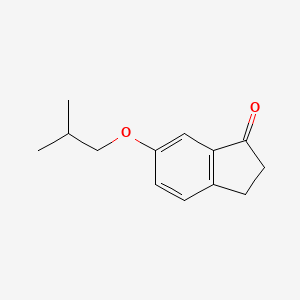


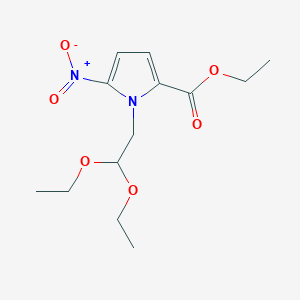

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1386772.png)
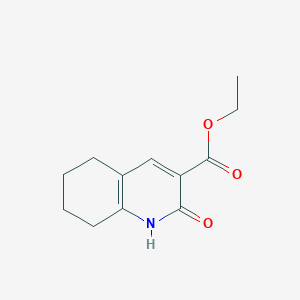

![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)

